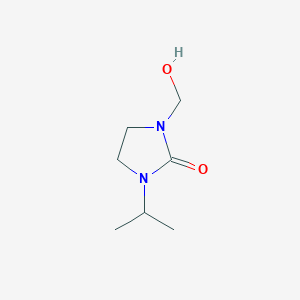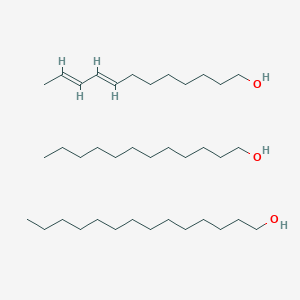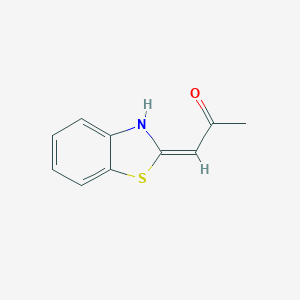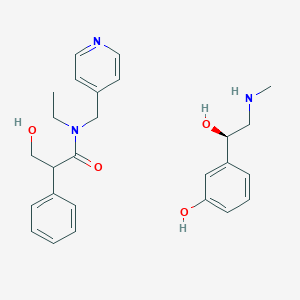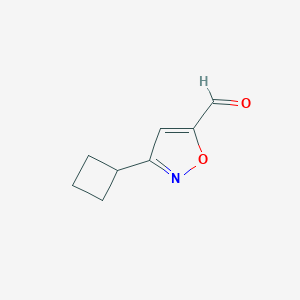
3-Cyclobutylisoxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylisoxazole-5-carbaldehyde (CIC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CIC is a heterocyclic compound that contains both a cyclobutane and an isoxazole ring. It is widely used in the synthesis of various organic compounds and has a wide range of applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Cyclobutylisoxazole-5-carbaldehyde is not fully understood, but it is believed to act as a reactive intermediate in the synthesis of various organic compounds. 3-Cyclobutylisoxazole-5-carbaldehyde has also been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. It is believed that 3-Cyclobutylisoxazole-5-carbaldehyde exerts its biological activity by interfering with various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
3-Cyclobutylisoxazole-5-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-Cyclobutylisoxazole-5-carbaldehyde has also been shown to have antitumor properties, inhibiting the growth of various cancer cell lines, including breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Cyclobutylisoxazole-5-carbaldehyde in lab experiments is its versatility. 3-Cyclobutylisoxazole-5-carbaldehyde can be easily synthesized and has a wide range of applications in the field of medicinal chemistry. However, one of the limitations of using 3-Cyclobutylisoxazole-5-carbaldehyde in lab experiments is its potential toxicity. 3-Cyclobutylisoxazole-5-carbaldehyde has been shown to have cytotoxic effects on various cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Cyclobutylisoxazole-5-carbaldehyde in scientific research. One area of research is the development of new isoxazole derivatives with improved biological activity. Another area of research is the use of 3-Cyclobutylisoxazole-5-carbaldehyde as a building block in the synthesis of new materials with unique properties. Additionally, the potential use of 3-Cyclobutylisoxazole-5-carbaldehyde as a therapeutic agent for the treatment of various diseases, including cancer, is an area of active research.
Conclusion:
In conclusion, 3-Cyclobutylisoxazole-5-carbaldehyde is a versatile compound that has a wide range of applications in the field of medicinal chemistry. Its unique properties make it an attractive building block for the synthesis of various organic compounds. 3-Cyclobutylisoxazole-5-carbaldehyde has also been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. While there are limitations to its use in lab experiments, the potential future directions for the use of 3-Cyclobutylisoxazole-5-carbaldehyde in scientific research are promising.
Méthodes De Synthèse
The synthesis of 3-Cyclobutylisoxazole-5-carbaldehyde involves the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction produces the intermediate cyclobutanone oxime, which is then treated with acetic anhydride to form 3-Cyclobutylisoxazole-5-carbaldehyde. The reaction scheme for the synthesis of 3-Cyclobutylisoxazole-5-carbaldehyde is shown below:
Applications De Recherche Scientifique
3-Cyclobutylisoxazole-5-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 3-Cyclobutylisoxazole-5-carbaldehyde has also been used as a reagent in the preparation of isoxazole derivatives, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Propriétés
Numéro CAS |
121604-60-2 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3-cyclobutyl-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-4-8(9-11-7)6-2-1-3-6/h4-6H,1-3H2 |
Clé InChI |
QYGRFWYIAYZBFX-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NOC(=C2)C=O |
SMILES canonique |
C1CC(C1)C2=NOC(=C2)C=O |
Synonymes |
5-Isoxazolecarboxaldehyde, 3-cyclobutyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



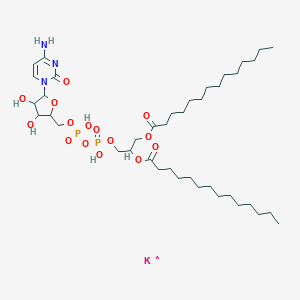

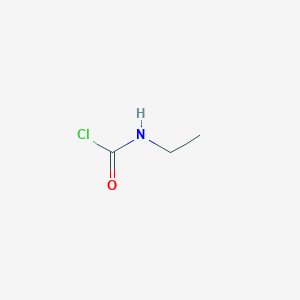
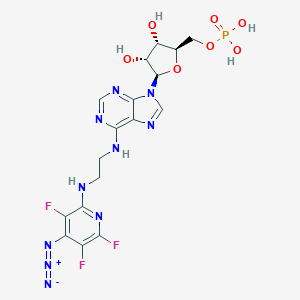
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)

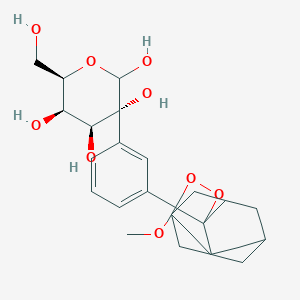
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
